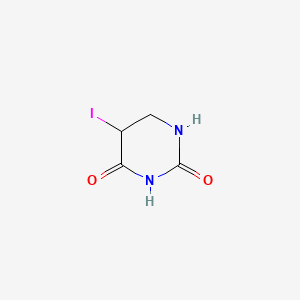

5-Iodo-5,6-dihydrouracil

Descripción general

Descripción

5-Iodo-5,6-dihydrouracil is a halogenated derivative of dihydrouracil, a modified nucleoside. This compound is characterized by the presence of an iodine atom at the 5th position of the uracil ring and a saturated bond between the 5th and 6th carbon atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-5,6-dihydrouracil typically involves the reduction of 5-iodouracil. One common method is the NADPH-dependent reduction, where 5-iodouracil is reduced to this compound using dihydropyrimidine dehydrogenase (DHPDH) as a catalyst . Another method involves the use of iodine monochloride or N-bromosuccinimide and sodium azide at temperatures ranging from 25 to 45°C, which proceeds via a 5-halo-6-azido-5,6-dihydro intermediate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methodologies used in laboratory synthesis can potentially be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations.

Análisis De Reacciones Químicas

Types of Reactions

5-Iodo-5,6-dihydrouracil undergoes various chemical reactions, including:

Reduction: The reduction of 5-iodouracil to this compound using NADPH and DHPDH.

Substitution: Halogenation reactions where the iodine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

NADPH: Used in the enzymatic reduction of 5-iodouracil.

Iodine Monochloride or N-Bromosuccinimide: Used in halogenation reactions.

Sodium Azide: Facilitates the formation of the 5-halo-6-azido-5,6-dihydro intermediate.

Major Products

The major product formed from the reduction of 5-iodouracil is this compound. Substitution reactions can yield various halogenated derivatives depending on the reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antineoplastic Agent

5-Iodo-5,6-dihydrouracil has been studied as a potential antineoplastic agent due to its ability to inhibit dihydropyrimidine dehydrogenase (DHPDH), an enzyme critical in pyrimidine metabolism. The inhibition of DHPDH leads to the accumulation of pyrimidine metabolites, which can disrupt nucleic acid synthesis in rapidly dividing cancer cells. Research indicates that the compound acts as a mechanism-based inactivator of DHPDH, covalently modifying the enzyme and leading to its functional impairment .

Radioiodination Studies

In the context of imaging and therapeutic applications, this compound has been utilized in radioiodination studies. For instance, derivatives like 5-125I-iodo-4-thio-2-deoxyuridine have shown promising biodistribution profiles, indicating higher uptake in proliferating organs compared to non-proliferating ones. This property suggests potential use in tumor imaging and monitoring therapeutic responses .

Biochemical Research

Enzyme Interaction Studies

The compound serves as a substrate for DHPDH, facilitating studies on enzyme kinetics and mechanisms. The enzymatic reduction of 5-iodouracil to this compound allows researchers to explore the biochemical pathways of pyrimidine metabolism. Notably, patients with dihydropyrimidinase deficiencies exhibit elevated levels of this compound in their urine, highlighting its role in metabolic pathways .

Modification of Nucleosides

In biochemistry, this compound is used for modifying nucleosides and nucleotides. Its unique structure allows researchers to investigate how halogenation affects the properties and functions of nucleic acids. This could lead to the development of new nucleoside analogs with enhanced therapeutic efficacy.

Industrial Applications

Synthesis of Halogenated Nucleosides

The compound is also explored for its potential in synthesizing novel halogenated nucleosides with unique biochemical properties. The methodologies developed for laboratory synthesis can be scaled up for industrial production, provided that reaction conditions are optimized .

Summary Table: Applications of this compound

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential antineoplastic agent; inhibits dihydropyrimidine dehydrogenase |

| Biochemical Research | Substrate for enzyme kinetics studies; modifies nucleosides |

| Industrial Applications | Synthesis of novel halogenated nucleosides |

| Mechanism of Action | Inhibits DHPDH through covalent modification |

Mecanismo De Acción

The mechanism of action of 5-Iodo-5,6-dihydrouracil involves the inhibition of dihydropyrimidine dehydrogenase (DHPDH). The compound binds to the active site of the enzyme, leading to covalent modification and subsequent inhibition of enzyme activity . This inhibition disrupts the pyrimidine metabolism pathway, which is crucial for DNA and RNA synthesis .

Comparación Con Compuestos Similares

Similar Compounds

5-Iodouracil: The precursor to 5-Iodo-5,6-dihydrouracil, used in similar biochemical studies.

5-Bromo-5,6-dihydrouracil: Another halogenated derivative with similar properties.

5,6-Dihydrouracil: The non-halogenated parent compound, commonly found in tRNA.

Uniqueness

This compound is unique due to the presence of the iodine atom, which imparts distinct biochemical properties. Its ability to inhibit DHPDH makes it a valuable compound in medicinal chemistry research, particularly in the development of antineoplastic agents .

Actividad Biológica

5-Iodo-5,6-dihydrouracil (IDUra) is a halogenated derivative of dihydropyrimidine, specifically a modified form of uracil, with the chemical formula CHINO. This compound is characterized by the presence of an iodine atom at the 5-position of the pyrimidine ring, which significantly influences its biological activity and potential therapeutic applications. Its interactions with enzymes involved in nucleic acid metabolism make it a subject of interest in medicinal chemistry and biochemistry.

The primary biological activity of this compound is linked to its role as a substrate for dihydropyrimidine dehydrogenase (DHPDH) , an enzyme crucial for pyrimidine metabolism. IDUra inhibits DHPDH by binding to its active site, leading to covalent modification and subsequent inhibition of enzyme activity. This inhibition can result in elevated levels of dihydropyrimidines in biological systems, particularly in patients with deficiencies in dihydropyrimidinase.

Enzymatic Interactions

Research indicates that IDUra interacts with various enzymes involved in nucleotide metabolism. Notably, it undergoes enzymatic dehalogenation in the presence of soluble rat liver enzymes, resulting in the release of iodide ions and the formation of 2-amino-2-oxazoline-5-carboxylic acid as a secondary product. The dehalogenation process is enzyme-dependent and involves multiple steps .

Case Studies and Research Findings

- Antineoplastic Properties : IDUra has been studied for its potential as an antineoplastic agent due to its ability to inhibit DHPDH. This inhibition can disrupt pyrimidine metabolism, making it a candidate for cancer treatment .

- Metabolic Pathways : In cancer cells, particularly those from lung adenocarcinoma and other carcinomas, the accumulation of dihydropyrimidines such as IDUra has been observed. This accumulation correlates with alterations in enzyme expression related to pyrimidine degradation pathways, suggesting a link between IDUra metabolism and tumorigenicity .

- Therapeutic Applications : The unique structural properties of IDUra allow it to serve as a model compound for developing new therapies targeting nucleic acid metabolism. Its specific reactivity due to the iodine substitution differentiates it from other halogenated pyrimidines like 5-bromo-5,6-dihydrouracil and 5-fluoro-5,6-dihydrouracil.

Comparative Analysis with Structural Analogues

The following table summarizes key structural analogues of this compound and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-5,6-dihydrouracil | Bromine atom at the 5-position | Slower dehalogenation compared to iodinated form |

| Uracil | Parent compound without halogen substitution | Fundamental nucleobase in RNA |

| 5-Fluoro-5,6-dihydrouracil | Fluorine atom at the 5-position | Exhibits different biological activities due to fluorine's electronegativity |

The presence of iodine in IDUra contributes to its distinct reactivity profile compared to its analogues, influencing both biological activity and potential therapeutic applications.

Propiedades

IUPAC Name |

5-iodo-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKCTZPSAOUUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976237 | |

| Record name | 5-Iodo-5,6-dihydropyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60763-80-6 | |

| Record name | 5-Iodo-5,6-dihydrouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060763806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodo-5,6-dihydropyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.